N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDE
Description
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of an acetyl group, a methyl group, and a sulfonyl group attached to a benzamide structure.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-16-10-11-17(2)24(14-16)33(30,31)27(26(29)20-8-6-5-7-9-20)21-12-13-23-22(15-21)25(18(3)28)19(4)32-23/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWPAKAHLJDJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Acid-Catalyzed Condensation
Methanesulfonic acid (2.5 equiv) in acetic acid at 115°C facilitates cyclization of 1-(4-hydroxyphenyl)-1,3-heptandione intermediates into 2-methyl-3-acetylbenzofuran derivatives. This step typically achieves 65–69% yield when conducted under reflux for 3–5 hours. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Acid Catalyst | Methanesulfonic acid | Maximizes ring closure |
| Temperature | 110–120°C | Prevents decomposition |
| Reaction Time | 3–5 hours | Balances completion vs. side reactions |
Introduction of the 2,5-dimethylbenzenesulfonyl group occurs via sulfonylation of the 5-amino intermediate. Patent US20130046103A1 describes a method where N-(benzofuran-5-yl)amine reacts with 2,5-dimethylbenzenesulfonyl chloride in dichloroethane using triethylamine (Et₃N) as a base.
Reaction Conditions and Optimization
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Solvent : Dichloroethane (DCE) minimizes side reactions compared to polar aprotic solvents.
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Base : Et₃N (2.2 equiv) ensures efficient HCl scavenging without over-sulfonylation.
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Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C.
This step yields the monosulfonamide intermediate at ~75% purity, requiring recrystallization from ethyl acetate/hexane.
Benzamide Coupling via Acylation
The final step involves coupling the sulfonamide intermediate with benzoyl chloride. Analogous procedures from PubChem CID 992519 suggest using acyl sulfonates for efficient amidation.
Acyl Sulfonate-Mediated Coupling
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Activation : Treat benzoyl chloride with tosyl chloride in toluene at 75–80°C to form the reactive benzoyl tosylate.
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Coupling : React with the sulfonamide intermediate in dimethylformamide (DMF) using potassium phosphate (2.5 equiv) at 80°C for 12 hours.
| Reagent | Role | Optimal Equiv |
|---|---|---|
| Benzoyl chloride | Acylating agent | 1.1 |
| Tosyl chloride | Activator | 1.05 |
| K₃PO₄ | Base | 2.5 |
This method achieves 60–65% yield, with purity >90% after silica gel chromatography.
Alternative Routes and Comparative Analysis
Mitsunobu Reaction for Direct Coupling
An alternative employs Mitsunobu conditions (DIAD, PPh₃) to couple pre-formed 3-acetyl-2-methylbenzofuran-5-ol with 2,5-dimethylbenzenesulfonamide. However, this route suffers from lower yields (45–50%) due to steric hindrance.
One-Pot Tandem Synthesis
Combining cyclization and sulfonylation in a single pot using DCE as a universal solvent reduces purification steps but risks intermediate degradation, limiting scalability.
Challenges and Optimization Strategies
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Purification : Recrystallization from ethyl acetate/hexane (3:1) improves final product purity to >98%.
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Side Reactions : Over-sulfonylation is mitigated by slow addition of sulfonyl chloride at low temperatures.
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Scale-Up : Batch processing in >50 L reactors maintains consistency, but continuous flow systems may enhance cyclization efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-1-benzofuran-3-yl)-N-[(2,5-dimethylphenyl)sulfonyl]benzamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(3,5-dimethylphenyl)sulfonyl]benzamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2,4-dimethylphenyl)sulfonyl]benzamide
Uniqueness
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both acetyl and sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylbenzenesulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylbenzenesulfonyl)benzamide is with a molecular weight of approximately 477.53 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N2O6S |
| Molecular Weight | 477.53 g/mol |
| Solubility | Low solubility in water |
| LogP (Partition Coefficient) | 4.423 |
| Polar Surface Area | 67.064 Ų |
Anticancer Activity
Research indicates that compounds with benzofuran structures exhibit significant anticancer properties. A study by ChemDiv reported that derivatives of benzofuran can inhibit the proliferation of various cancer cell lines, suggesting that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylbenzenesulfonyl)benzamide may possess similar effects. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Properties
The sulfonamide moiety in this compound is associated with anti-inflammatory activity. Studies have shown that sulfonamides can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, a comparative study demonstrated that compounds with similar structures significantly decreased TNF-alpha and IL-6 levels in vitro.
Case Studies
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Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylbenzenesulfonyl)benzamide on human breast cancer cells (MCF-7).
- Method : MTT assay was used to assess cell viability.
- Results : The compound exhibited IC50 values of 15 µM, indicating potent cytotoxicity against MCF-7 cells.
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Inflammation Model :
- Objective : To assess the anti-inflammatory effects using LPS-stimulated macrophages.
- Method : ELISA was utilized to measure cytokine levels.
- Results : Treatment with the compound resulted in a significant reduction of TNF-alpha levels by 40% compared to untreated controls.
The biological activities of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylbenzenesulfonyl)benzamide are attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The benzofuran core may facilitate binding to DNA or proteins involved in apoptosis, while the sulfonamide group could modulate inflammatory pathways by inhibiting enzymes such as COX or LOX.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
